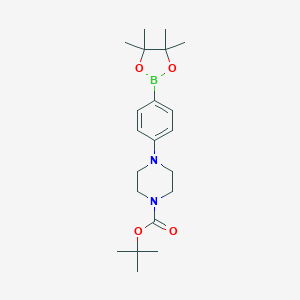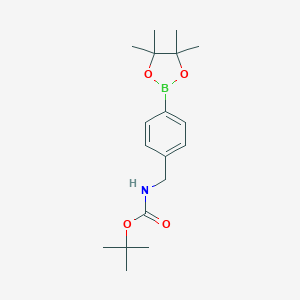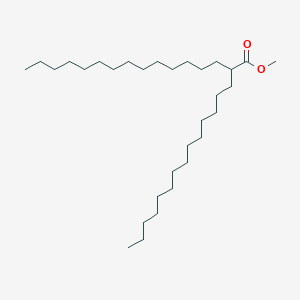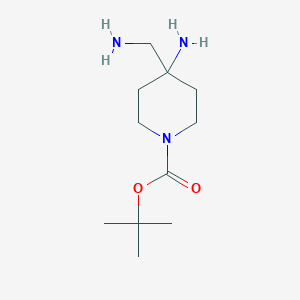
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. It is related to a family of piperidine derivatives that have been extensively studied for their potential applications in medicinal chemistry, particularly as intermediates for the synthesis of nociceptin antagonists, antibacterial agents, and anticancer drugs .
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available piperidin-4-ylmethanol or similar compounds. For instance, an asymmetric synthesis of a related compound utilized diastereoselective reduction and isomerization steps to achieve high enantiomeric excess . Another synthesis involved a condensation reaction under basic conditions . The methods often aim for high yields and purity, suitable for large-scale operations .
Molecular Structure Analysis
The molecular structures of tert-butyl piperidine-1-carboxylate derivatives have been characterized using various spectroscopic techniques such as LCMS, NMR (1H, 13C), IR, and elemental analysis CHN. X-ray diffraction studies have provided detailed insights into the crystal structures, confirming the molecular geometry and intermolecular interactions such as hydrogen bonding and π-π stacking .
Chemical Reactions Analysis
These compounds can undergo further chemical transformations to yield a variety of functionalized piperidine derivatives. For example, amination reactions have been used to introduce amino groups, while condensation reactions have been employed to attach other pharmacophores to the piperidine ring . These reactions are carefully optimized to maintain the integrity of the piperidine scaffold while introducing the desired functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. The crystallization from different solvents and the presence of substituents affect the melting points, solubility, and stability of these compounds. Computational methods such as density functional theory (DFT) have been used to predict and analyze properties like molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interactions of these molecules .
Applications De Recherche Scientifique
Synthesis and Intermediate Applications
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate, serves as an important intermediate in synthesizing biologically active compounds like crizotinib. It is synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate and has a total yield of 49.9% (Kong et al., 2016).
The compound is also key in synthesizing Vandetanib. The synthesis involves acylation, sulfonation, and substitution of piperidin-4-ylmethanol, with a total yield of 20.2% (Wang et al., 2015).
Molecular Structure and Synthesis Optimization
Enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives are synthesized from tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates. These derivatives are useful for synthesizing cis- and trans-4-hydroxypipecolates and protected 4-hydroxylysine derivatives, indicating broad applicability in molecular synthesis (Marin et al., 2004).
X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate provide insights into molecular packing and structure, beneficial for drug design and molecular engineering (Didierjean et al., 2004).
Applications in Anticancer Drug Synthesis
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative, is used as an intermediate for small molecule anticancer drugs. Its high yield synthesis (71.4%) enhances the production of crucial anticancer compounds (Zhang et al., 2018).
Versatility in Piperidine Derivative Synthesis
- The versatility of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate in synthesizing diverse piperidine derivatives, crucial in pharmaceuticals and organic chemistry, is highlighted by various studies (Moskalenko & Boev, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-8,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRZXIHYVYRFPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629283 | |
| Record name | tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | |
CAS RN |
871115-32-1 | |
| Record name | tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

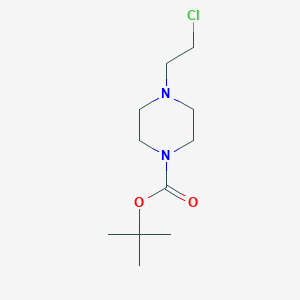


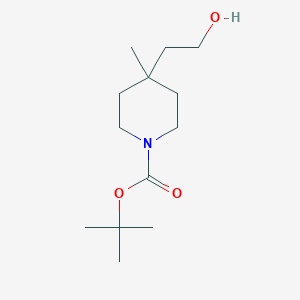


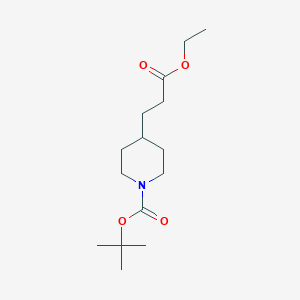
![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)


